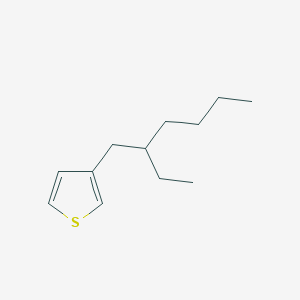

3-(2-乙基己基)噻吩

概述

描述

3-(2-Ethylhexyl)thiophene is a useful research compound. Its molecular formula is C12H20S and its molecular weight is 196.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(2-Ethylhexyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Ethylhexyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

近红外 (NIR-II) 荧光成像

3-(2-乙基己基)噻吩: 被用作NIR-II有机聚合物设计和合成的强电子给体 。这些聚合物在D–A共轭聚合物的分子设计中意义重大,并在提高这些材料的量子产率方面显示出潜力。NIR-II 荧光成像的应用尤其令人瞩目,因为它在生物组织中具有降低光吸收、自发荧光和散射的优势,使其成为生物成像技术中宝贵的工具。

有机半导体

噻吩衍生物,包括3-(2-乙基己基)噻吩,在有机半导体的开发中发挥着至关重要的作用 。这些材料由于能够导电,同时保持聚合物的柔性和加工优势,对各种电子设备的进步至关重要。

有机场效应晶体管 (OFETs)

单体3-(2-乙基己基)噻吩用于形成共轭高度区域规则嵌段聚合物,用于OFETs的应用 。OFETs是一种用于有机电子学的晶体管类型,它得益于源自噻吩的共轭聚合物和小分子前体的电学性质。

有机光伏 (OPVs)

在可再生能源领域,3-(2-乙基己基)噻吩是创建用于有机光伏的嵌段聚合物中的关键组成部分 。OPVs是一种很有前景的技术,它通过使用有机材料将太阳能转化为电能,为传统的硅基太阳能电池提供了轻便灵活的替代方案。

缓蚀剂

噻吩及其衍生物是有效的缓蚀剂 。将3-(2-乙基己基)噻吩掺入材料中可以防止腐蚀,这对延长工业机械和基础设施的使用寿命并保持其完整性至关重要。

药理性质

含有噻吩环的化合物,如3-(2-乙基己基)噻吩,表现出一系列药理性质 。这些包括抗癌、抗炎、抗菌、降压和抗动脉粥样硬化作用,使其在开发新药和治疗方法方面具有价值。

作用机制

Target of Action

3-(2-Ethylhexyl)thiophene is a 3-alkylthiophene monomer . It is primarily used in the formation of conjugated highly regio-regular block polymers . These polymers are used in applications such as organic field effect transistors (OFETs) and organic photovoltaics (OPVs) . Therefore, the primary targets of 3-(2-Ethylhexyl)thiophene are these polymer structures.

Mode of Action

The compound interacts with its targets by integrating into the polymer structures during their formation . This results in the creation of conjugated highly regio-regular block polymers . The specific interactions and changes resulting from this process depend on the exact conditions and other components involved in the polymer formation.

Biochemical Pathways

It is known that the compound plays a role in the formation of conjugated highly regio-regular block polymers . These polymers are used in various applications, including organic field effect transistors (OFETs) and organic photovoltaics (OPVs) , which suggests that the compound may affect pathways related to these processes.

Result of Action

The primary result of the action of 3-(2-Ethylhexyl)thiophene is the formation of conjugated highly regio-regular block polymers . These polymers have applications in organic field effect transistors (OFETs) and organic photovoltaics (OPVs) . The specific molecular and cellular effects of the compound’s action would depend on the exact context in which it is used.

安全和危害

3-(2-Ethylhexyl)thiophene is a combustible liquid . It is harmful if swallowed and causes skin irritation . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

未来方向

3-(2-Ethylhexyl)thiophene has promising performance in a range of applications . Its use in the formation of conjugated highly regio-regular block polymers for applications in organic field effect transistors (OFETs), and organic photovoltaics (OPVs) suggests potential future directions in these areas .

生化分析

Biochemical Properties

It is known that 3-(2-Ethylhexyl)thiophene can be used in the formation of conjugated highly regio-regular block polymers . These polymers can interact with various biomolecules in the context of organic electronics.

Molecular Mechanism

It is known that it can be used to form conjugated highly regio-regular block polymers . These polymers can interact with various biomolecules in the context of organic electronics.

属性

IUPAC Name |

3-(2-ethylhexyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20S/c1-3-5-6-11(4-2)9-12-7-8-13-10-12/h7-8,10-11H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMQCIZYXLAJKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121550-47-8 | |

| Record name | Thiophene, 3-(2-ethylhexyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121550-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00560073 | |

| Record name | 3-(2-Ethylhexyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121134-38-1 | |

| Record name | 3-(2-Ethylhexyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

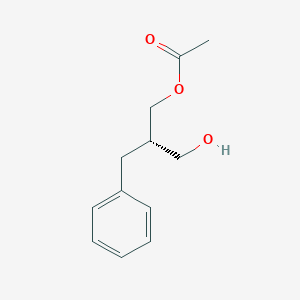

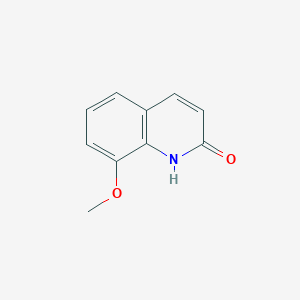

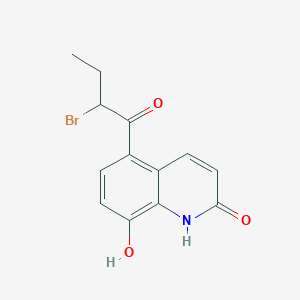

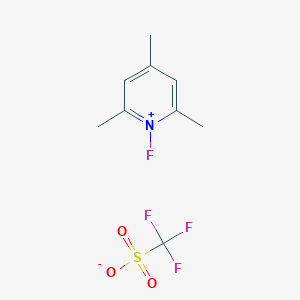

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of 3-(2-Ethylhexyl)thiophene?

A1: 3-(2-Ethylhexyl)thiophene consists of a thiophene ring with a 2-ethylhexyl group attached to the third carbon. This branched alkyl side chain influences the polymer's solubility and self-assembly properties.

Q2: How does the branched 2-ethylhexyl side chain affect P3EHT compared to its linear analogue, poly(3-hexylthiophene) (P3HT)?

A2: The branched side chain in P3EHT leads to an amorphous morphology compared to the semicrystalline nature of P3HT. [] This influences the polymer's packing, charge transport properties, and ultimately its performance in devices like organic thin-film transistors (OTFTs). []

Q3: Does the ethylhexyl side chain impact the optical properties of P3EHT?

A3: While the addition of thiophene rings to 3-(2-Ethylhexyl)thiophene red-shifts the absorption wavelength, there is no significant change in photoemission compared to polymers without the ethylhexyl group. []

Q4: How does molecular weight affect the properties of P3EHT?

A4: Higher molecular weight P3EHT tends to show improved performance in organic photovoltaic devices. For example, a study on BTDz-based copolymers showed that higher molecular weight polymers exhibited a greater tendency to form desirable face-on structures, leading to enhanced power conversion efficiency. []

Q5: What are the main applications of P3EHT?

A5: P3EHT is primarily investigated for its potential in organic electronics, including organic photovoltaics (OPVs) and OTFTs. [, , ]

Q6: How does P3EHT perform in ternary blend bulk heterojunction solar cells?

A6: P3EHT, often as a copolymer with 3-hexylthiophene, has been successfully incorporated into ternary blend solar cells. These blends have shown improved open-circuit voltage (Voc) and short-circuit current densities (Jsc) compared to their binary counterparts, resulting in higher power conversion efficiencies. []

Q7: What role does P3EHT play in controlling the morphology of thin films in organic electronic devices?

A7: P3EHT can be used as a block in all-conjugated block copolymers, which can self-assemble into ordered nanostructures. This self-assembly is influenced by factors like the choice of the other block, the blend composition (e.g., with fullerene derivatives like PCBM), and processing conditions. []

Q8: Can P3EHT form well-defined nanostructures?

A8: Yes, P3EHT has been used to create various nanostructures, including nanoparticles, nanofibers, and micellar brushes. These structures are typically formed through controlled self-assembly processes, often driven by the crystallization of the P3EHT block. [, , ]

Q9: What challenges are associated with using P3EHT in organic electronic devices?

A9: One challenge is controlling the morphology of P3EHT thin films, which is crucial for efficient charge transport in devices. [] Another is the relatively low field-effect hole mobility compared to other conjugated polymers. []

Q10: How has computational chemistry been used to study P3EHT?

A10: Molecular dynamics simulations have been employed to investigate the interaction of P3EHT with phospholipid bilayers, suggesting its potential use in biosensing applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B58086.png)